Cas no 2137803-19-9 (Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-)
![Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- structure](https://ja.kuujia.com/scimg/cas/2137803-19-9x500.png)
Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-
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- インチ: 1S/C12H20N2O/c15-11(9-2-1-3-9)13-8-12-6-4-10(12)5-7-14-12/h9-10,14H,1-8H2,(H,13,15)
- InChIKey: CBVUJEMWFXLSKJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC23C(CC2)CCN3)=O)CCC1
Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764416-0.5g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 0.5g |
$2576.0 | 2025-02-24 | |
Enamine | EN300-764416-0.25g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 0.25g |
$2468.0 | 2025-02-24 | |
Enamine | EN300-764416-0.1g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 0.1g |
$2361.0 | 2025-02-24 | |
Enamine | EN300-764416-5.0g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 5.0g |
$7780.0 | 2025-02-24 | |
Enamine | EN300-764416-1.0g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 1.0g |
$2683.0 | 2025-02-24 | |
Enamine | EN300-764416-2.5g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 2.5g |
$5258.0 | 2025-02-24 | |
Enamine | EN300-764416-0.05g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 0.05g |
$2254.0 | 2025-02-24 | |
Enamine | EN300-764416-10.0g |
N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)cyclobutanecarboxamide |
2137803-19-9 | 95.0% | 10.0g |
$11537.0 | 2025-02-24 |
Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-に関する追加情報
Research Brief on Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- (CAS: 2137803-19-9)
Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- (CAS: 2137803-19-9) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bicyclic structure and cyclobutane moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- involves a multi-step process that ensures high yield and purity. Key steps include the formation of the azabicyclo[3.2.0]heptane core and subsequent coupling with cyclobutanecarboxylic acid derivatives. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These synthetic methodologies are crucial for scaling up production for preclinical and clinical studies.
Pharmacological evaluations of 2137803-19-9 have revealed its affinity for specific biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. In vitro studies demonstrate its potent inhibitory effects on pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases and chronic inflammation. Furthermore, preliminary in vivo data indicate favorable pharmacokinetic profiles, with good oral bioavailability and minimal off-target effects.
Recent research has also explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies highlight the importance of the cyclobutane and azabicyclo[3.2.0]heptane moieties in binding to target proteins. Computational modeling and X-ray crystallography have provided insights into the compound's interaction with active sites, facilitating the design of more potent analogs. These findings are instrumental in optimizing the compound for enhanced efficacy and reduced toxicity.
In conclusion, Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)- (2137803-19-9) represents a promising scaffold for drug discovery. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable candidate for further investigation. Ongoing research aims to elucidate its therapeutic potential in disease models and advance its development into clinical trials. This compound exemplifies the intersection of synthetic chemistry and biological innovation in modern pharmaceutical research.
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